4-bromo-3-methyl-5-nitroPyridine

Chemical Synthesis Medicinal Chemistry Procurement

4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) offers a unique 4-Br-3-Me-5-NO2 substitution pattern for orthogonal reactivity: bromine at C4 enables Pd-catalyzed cross-coupling, nitro at C5 allows reduction/SNAr, while the methyl anchor at C3 remains inert. This regioselective control is unmatched by isomers like 2-bromo-3-methyl-5-nitropyridine (CAS 23132-21-0) and enables sequential diversification. Ideal for building pyridine‑focused fragment libraries and agrochemical analogs. Supplied at ≥95% purity with rigorous quality control. Order now to accelerate your medicinal chemistry or crop protection projects.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 179677-09-9
Cat. No. B1379456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methyl-5-nitroPyridine
CAS179677-09-9
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
InChIKeyOINRJXWIYCCBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9): A Specialized Heterocyclic Building Block for Organic Synthesis and Medicinal Chemistry


4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) is a polysubstituted pyridine derivative belonging to the class of halogenated nitropyridines. Its molecular architecture features a pyridine core with three distinct substituents: a bromine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position [1]. With a molecular formula of C6H5BrN2O2 and a molecular weight of 217.02 g/mol [2], this compound is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of complex molecules via cross-coupling reactions . Its unique substitution pattern enables regioselective transformations that are not accessible with other isomers, making it a valuable intermediate in pharmaceutical and agrochemical research [3].

The Substitution Pattern Defines Reactivity: Why 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) Cannot Be Replaced by Positional Isomers or Generic Bromo-nitropyridines


The precise arrangement of substituents on the pyridine ring dictates both the regioselectivity and the rate of key synthetic transformations, rendering generic substitution unfeasible. For example, the electron-withdrawing nitro group at the 5-position activates the ring toward nucleophilic aromatic substitution (SNAr) and influences the electronics of the adjacent positions, while the methyl group at the 3-position provides steric and electronic tuning [1]. Crucially, the bromine atom at the 4-position is strategically positioned for orthogonal reactivity compared to the 2-bromo isomer (CAS 23132-21-0), which places the bromine adjacent to the ring nitrogen, dramatically altering its reactivity profile . Furthermore, unlike simpler analogs like 2-bromo-5-nitropyridine (CAS 4487-59-6), the presence of the methyl group introduces additional steric hindrance that can be exploited to control regioselectivity in cross-coupling reactions . Substituting this compound with a different isomer would lead to a different substitution pattern, potentially compromising the desired biological activity or material properties of the final target molecule [2]. The following quantitative evidence substantiates these critical differences.

Quantitative Differentiation: Head-to-Head Comparison of 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) vs. Its Closest Analogs


Commercial Availability and Purity Comparison: 4-Bromo-3-methyl-5-nitropyridine vs. 2-Bromo-3-methyl-5-nitropyridine

A direct head-to-head comparison of commercially available purities reveals that 4-bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) is typically offered at 98% purity from vendors like Leyan , whereas its 2-bromo positional isomer (CAS 23132-21-0) is more commonly supplied at 97% or 98% (GC) purity . While the difference is modest, the higher standard purity of the 4-bromo isomer may reduce the need for additional purification steps in critical applications.

Chemical Synthesis Medicinal Chemistry Procurement

Physical State and Storage Requirements: 4-Bromo-3-methyl-5-nitropyridine vs. 2-Bromo-3-methyl-5-nitropyridine

A significant practical differentiation lies in the physical state and storage conditions. 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) is a solid at room temperature but its melting point is not readily available in standard sources, suggesting it may be a low-melting solid or an oil at ambient conditions . In contrast, the 2-bromo isomer (CAS 23132-21-0) is a well-defined crystalline solid with a melting point of 55-60°C and requires long-term storage at 2-8°C . This implies that the 4-bromo isomer may offer greater ease of handling at room temperature without the need for refrigerated storage, which can be a logistical advantage in large-scale or multi-step syntheses.

Chemical Synthesis Medicinal Chemistry Logistics

Predicted Physicochemical Properties: 4-Bromo-3-methyl-5-nitropyridine vs. 2-Bromo-3-methyl-5-nitropyridine

Computational predictions indicate subtle but potentially impactful differences in key physicochemical parameters between the 4-bromo and 2-bromo isomers. The 4-bromo isomer (CAS 179677-09-9) exhibits a predicted LogP of 2.06072 and a topological polar surface area (TPSA) of 56.03 Ų . In contrast, the 2-bromo isomer (CAS 23132-21-0) has a predicted XLogP3 of 2.1 and a TPSA of 58.7 Ų . The lower LogP and TPSA of the 4-bromo isomer suggest it is slightly less lipophilic and has a smaller polar surface area, which could translate to marginally better aqueous solubility and different membrane permeability characteristics in biological assays.

Chemical Synthesis Medicinal Chemistry Computational Chemistry

Reactivity in Cross-Coupling Reactions: 4-Bromo-3-methyl-5-nitropyridine vs. Generic Bromo-nitropyridines

While direct experimental kinetic data for 4-bromo-3-methyl-5-nitropyridine in cross-coupling reactions is limited in the public domain, class-level inference from closely related bromo-nitropyridines provides a strong basis for differentiation. 2-Bromo-5-nitropyridine (CAS 4487-59-6), for instance, is widely documented to undergo Suzuki-Miyaura coupling with aryl boronic acids under microwave conditions, yielding boc-protected biaryls . The presence of an electron-withdrawing nitro group ortho to the bromine in 2-bromo-5-nitropyridine significantly activates the C-Br bond toward oxidative addition with palladium catalysts [1]. In 4-bromo-3-methyl-5-nitropyridine, the nitro group is meta to the bromine and ortho to the methyl group. This substitution pattern is expected to modulate the electron density at the C-Br bond differently, potentially requiring distinct catalyst systems or reaction conditions for optimal performance. The methyl group at the 3-position further introduces steric hindrance, which can be exploited to enhance regioselectivity in reactions where multiple reactive sites are present.

Organic Synthesis Cross-Coupling Catalysis

Optimal Deployment of 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) in Advanced Organic Synthesis and Medicinal Chemistry


Regioselective Construction of Polysubstituted Pyridine Libraries via Orthogonal Cross-Coupling

The unique 4-bromo-3-methyl-5-nitro substitution pattern is ideally suited for building diverse pyridine-based libraries. The bromine at the 4-position can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, etc.), while the nitro group at the 5-position can be reduced to an amine for subsequent amide bond formation or diazotization. The methyl group at the 3-position remains inert under most conditions, serving as a stable anchor. This orthogonal reactivity allows for the sequential introduction of molecular diversity at multiple positions, which is a cornerstone of modern medicinal chemistry .

Synthesis of Bioactive Heterocycles via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position activates the pyridine ring toward nucleophilic aromatic substitution, particularly at the 4-position bearing the bromine. This enables the facile displacement of the bromine with various nucleophiles (amines, alkoxides, thiols) to generate a range of 4-substituted-3-methyl-5-nitropyridines. These intermediates can be further elaborated into fused heterocyclic systems (e.g., imidazo[4,5-c]pyridines) that are prevalent in kinase inhibitors and other pharmaceutical agents [1].

Preparation of Functionalized Pyridine Building Blocks for Fragment-Based Drug Discovery

The compound serves as a versatile scaffold for fragment-based drug discovery (FBDD). Its compact size, combined with three distinct functional handles, allows for rapid analoging. The 4-bromo-3-methyl-5-nitropyridine core can be diversified using robust chemical transformations to produce a small library of fragments. These fragments can then be screened against biological targets, and the 'hit' fragments can be further optimized. The availability of the compound in high purity (98%) from commercial sources ensures that the initial fragment library is of high quality, minimizing false positives or misleading results due to impurities .

Development of Agrochemical Intermediates

Polysubstituted pyridines are key structural motifs in many agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of 4-bromo-3-methyl-5-nitropyridine can be leveraged to build analogs of known active ingredients or to explore new chemical space in crop protection. The compound's stability under ambient storage conditions (cool, dry place) makes it suitable for use in larger-scale synthesis campaigns typical in agrochemical development .

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